molecular formula C17H14N4O2S B4676690 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4676690
M. Wt: 338.4 g/mol
InChI Key: QTNVUSNHEQAVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CT-322, is a small molecule drug that has been developed as an anti-cancer agent. This drug has shown promising results in preclinical studies and is currently being tested in clinical trials.

Mechanism of Action

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide binds to the VEGF receptor 2 (VEGFR-2) and prevents the activation of downstream signaling pathways that are involved in angiogenesis. This leads to a reduction in the formation of new blood vessels, which in turn leads to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce tumor growth, inhibit angiogenesis, and induce tumor cell apoptosis. Additionally, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its specificity for the VEGF pathway. This makes it a promising candidate for the treatment of cancer, as it can target the tumor microenvironment without affecting normal tissues. However, one of the limitations of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of research is the optimization of dosing regimens to maximize efficacy and minimize toxicity. Another area of research is the development of combination therapies that can enhance the efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in a larger patient population.
In conclusion, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a promising anti-cancer agent that has shown efficacy in preclinical studies. Its specificity for the VEGF pathway makes it a promising candidate for the treatment of cancer, and further research is needed to optimize its dosing regimens and evaluate its safety and efficacy in clinical settings.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of tumor types including breast, lung, colon, and prostate cancer. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide works by targeting the vascular endothelial growth factor (VEGF) pathway, which is essential for the growth and survival of tumor cells. By inhibiting this pathway, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can prevent the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-10-11(2)24-16(13(10)7-18)20-15(22)8-21-9-19-14-6-4-3-5-12(14)17(21)23/h3-6,9H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVUSNHEQAVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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